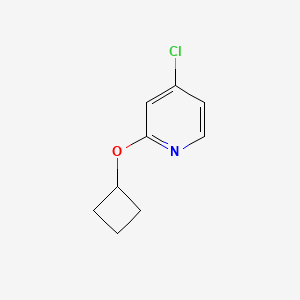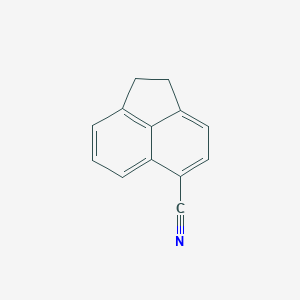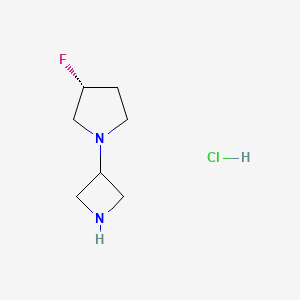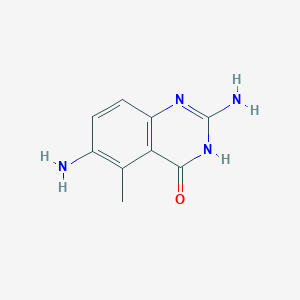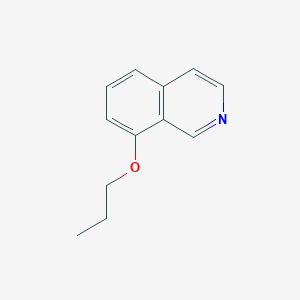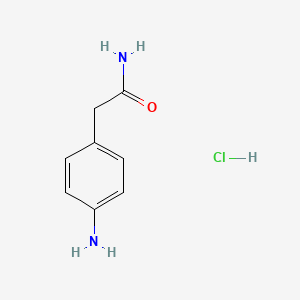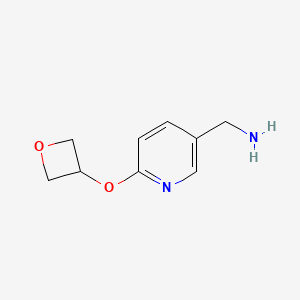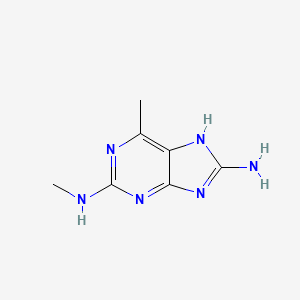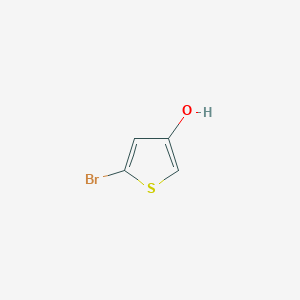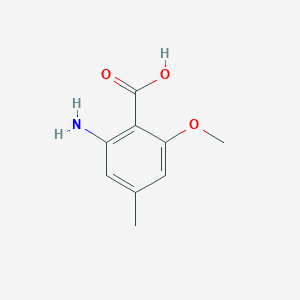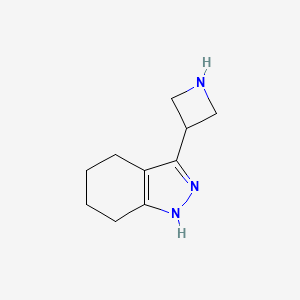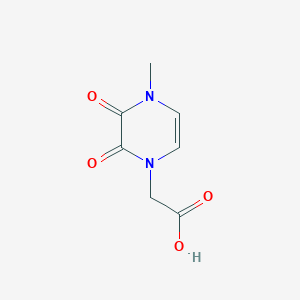
2-(4-Methyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One possible synthetic route could involve the reaction of 4-methylpyrazine-2,3-dione with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction conditions may include refluxing the mixture in an appropriate solvent such as ethanol or water for several hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as crystallization or chromatography may also be employed.
化学反応の分析
Types of Reactions
2-(4-Methyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions could yield reduced forms of the pyrazine ring or the carboxylic acid group.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific reaction but may include controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution reactions could result in a variety of substituted pyrazine derivatives.
科学的研究の応用
2-(4-Methyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Potential use in studying biological pathways and interactions due to its structural similarity to biologically active pyrazine derivatives.
Medicine: Possible applications in drug development, particularly in designing compounds with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Use in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 2-(4-Methyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound could modulate biological pathways by inhibiting or activating specific proteins or by interfering with cellular processes.
類似化合物との比較
Similar Compounds
Similar compounds to 2-(4-Methyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid may include other pyrazine derivatives such as:
- 2,3-Dioxo-5-methylpyrazine
- 2,3-Dioxo-6-methylpyrazine
- 2,3-Dioxo-4,5-dihydropyrazine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties. This compound’s unique structure could make it a valuable candidate for further research and development in various scientific fields.
特性
分子式 |
C7H8N2O4 |
|---|---|
分子量 |
184.15 g/mol |
IUPAC名 |
2-(4-methyl-2,3-dioxopyrazin-1-yl)acetic acid |
InChI |
InChI=1S/C7H8N2O4/c1-8-2-3-9(4-5(10)11)7(13)6(8)12/h2-3H,4H2,1H3,(H,10,11) |
InChIキー |
DOACBAKNGHNSEK-UHFFFAOYSA-N |
正規SMILES |
CN1C=CN(C(=O)C1=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


